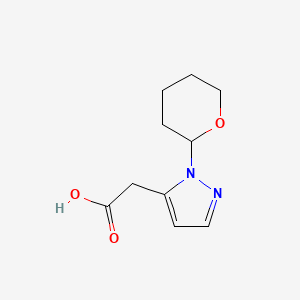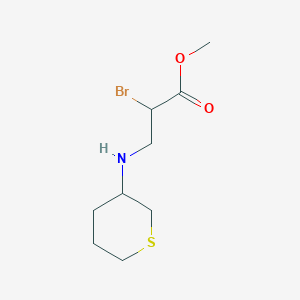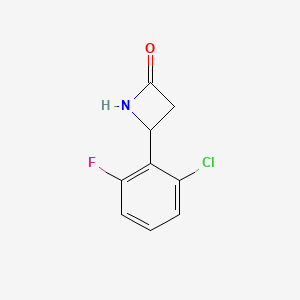
4-(2-Chloro-6-fluorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-6-fluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7ClFNO and a molecular weight of 199.61 g/mol . This compound belongs to the class of azetidinones, which are characterized by a four-membered lactam ring. Azetidinones are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals .
Preparation Methods
The synthesis of 4-(2-Chloro-6-fluorophenyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(2-Chloro-6-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . Major products formed from these reactions include various substituted azetidinones and their derivatives .
Scientific Research Applications
4-(2-Chloro-6-fluorophenyl)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit bacterial cell wall synthesis, making it effective as an antimicrobial agent . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(2-Chloro-6-fluorophenyl)azetidin-2-one can be compared with other similar compounds, such as:
Ezetimibe: A well-known azetidinone used as a cholesterol-lowering agent.
Spiro-azetidin-2-one derivatives: These compounds have similar structural features but may exhibit different biological activities.
Azetidine-2,3’-indoline derivatives: These compounds are studied for their anticancer properties and have a different substitution pattern on the azetidinone ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7ClFNO |
|---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7ClFNO/c10-5-2-1-3-6(11)9(5)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13) |
InChI Key |
GOEPCANUTKGSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


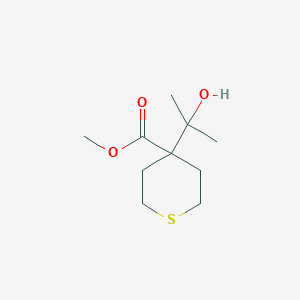
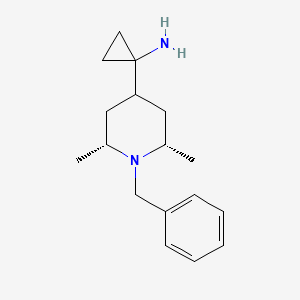
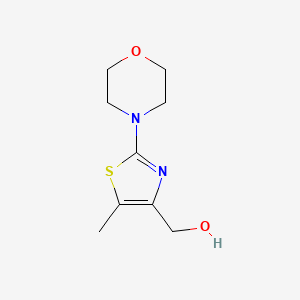
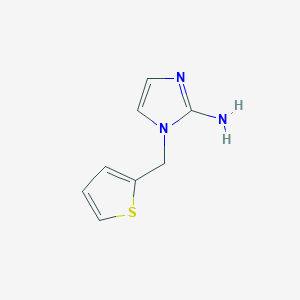
![tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13326343.png)

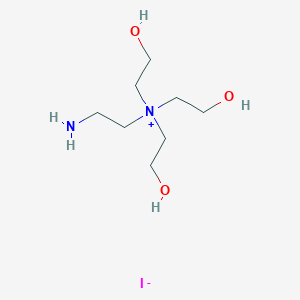
![7-(1-Methylcyclopropyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326356.png)
![6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13326357.png)
![2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13326359.png)
![5-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-1,3,6-trimethyl-1,2-dihydro-pyridin-2-one](/img/structure/B13326364.png)
